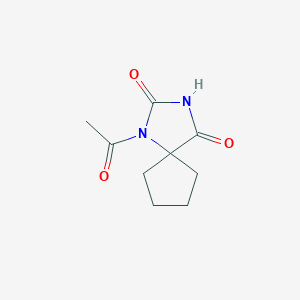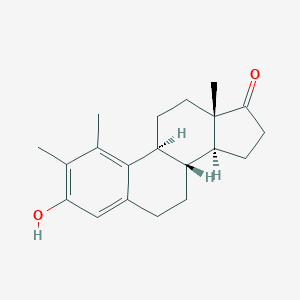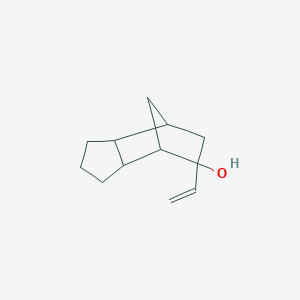
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol (OHMINDEN) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OHMINDEN is a bicyclic compound that contains a vinyl group and a hydroxyl group. It has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's mechanism of action involves its interaction with various cellular pathways and enzymes. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can alter the expression of genes that are involved in cancer progression and cell survival. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to have various biochemical and physiological effects. Studies have shown that Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can induce cell cycle arrest and apoptosis in cancer cells. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to have low toxicity in animal models. However, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's solubility in water is limited, which can make it difficult to administer in certain experiments. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol. One area of research is the development of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol analogs with improved solubility and potency. Another area of research is the investigation of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's potential in treating other diseases, such as diabetes and autoimmune disorders. Furthermore, the development of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol-based therapies for cancer and neurodegenerative diseases is an area of active research. Overall, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has shown promising potential in various fields of research, and further studies are needed to fully understand its therapeutic applications.
Métodos De Síntesis
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can be synthesized through several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. Another method involves the reaction of an aldehyde with a vinyl Grignard reagent to form an alcohol. The synthesis of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been achieved through a palladium-catalyzed reaction.
Aplicaciones Científicas De Investigación
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neurological disorders, and cardiovascular diseases. Studies have shown that Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been studied for its neuroprotective effects and its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
Propiedades
Número CAS |
13380-90-0 |
|---|---|
Nombre del producto |
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
8-ethenyltricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C12H18O/c1-2-12(13)7-8-6-11(12)10-5-3-4-9(8)10/h2,8-11,13H,1,3-7H2 |
Clave InChI |
KDPQOUYYMLJCMF-UHFFFAOYSA-N |
SMILES |
C=CC1(CC2CC1C3C2CCC3)O |
SMILES canónico |
C=CC1(CC2CC1C3C2CCC3)O |
Otros números CAS |
13380-90-0 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



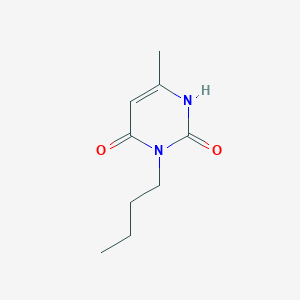
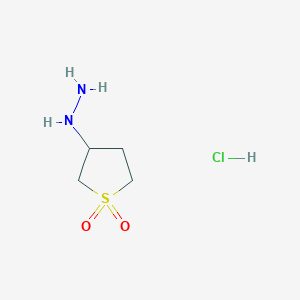
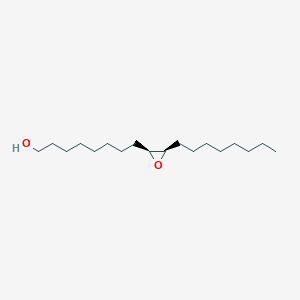
![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
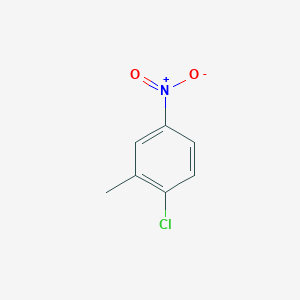
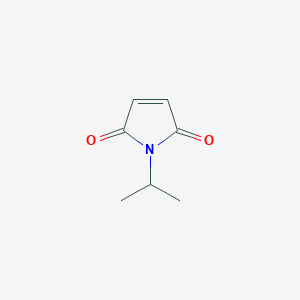
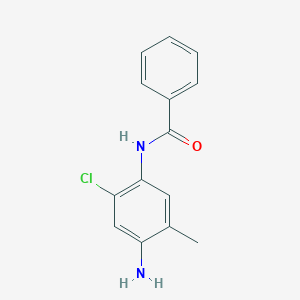
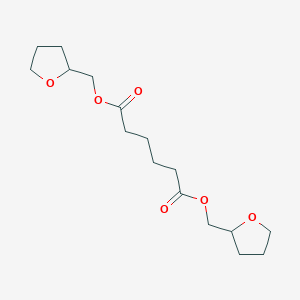
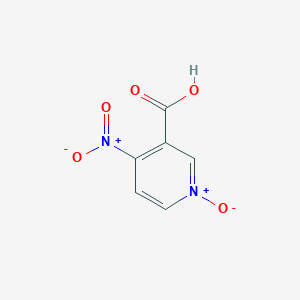
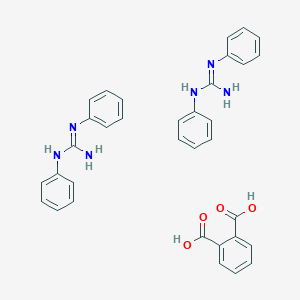
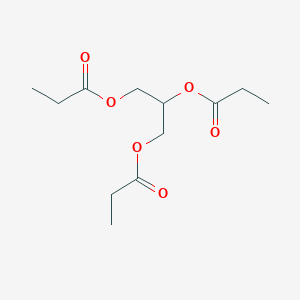
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
